Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
Description
Structural Features
- Piperazine : 1,4-diazacyclohexane ring.
- Pyrazolo[1,5-a]pyridine : Bicyclic system with nitrogen atoms at positions 1 and 3.
- Methanone Bridge : Carbonyl group linking position 3 of pyrazolo[1,5-a]pyridine to piperazine’s nitrogen.
Table 2 : Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{14}\text{N}_4\text{O} $$ | |
| Molecular Weight | 230.27 g/mol | |
| SMILES | C1CN(CCN1)C(=O)C2=C3C=CC=CN3N=C2 | |
| CAS Registry | 1428233-07-1, 1135148-35-4 |
Properties
IUPAC Name |
piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h1-3,6,9,13H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQMVABGJPERJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C3C=CC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is a compound with a broad range of biological activities. It has been found to interact with several targets, including histamine H3 receptors, dopamine receptors, cyclooxygenase-2, serotonin 5-HT3 receptors, P-glycoprotein, p38 kinase, and phosphodiesterase (PDE) inhibitors. These targets play crucial roles in various physiological processes, making this compound a compound of interest in pharmacological research.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their activity. For example, as a dopamine receptor ligand, it may modulate the activity of these receptors, influencing neurotransmission and potentially impacting behaviors such as mood and cognition.
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting cyclooxygenase-2, it may impact the synthesis of prostaglandins, which are involved in inflammation and pain. By acting as a PDE inhibitor, it could influence the levels of cyclic nucleotides, affecting various cellular functions.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target and pathway involved. For example, its action as a dopamine receptor ligand could result in changes in neurotransmission, potentially affecting behaviors such as mood and cognition.
Biochemical Analysis
Biochemical Properties
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are often characterized by binding affinities and specific inhibition or activation mechanisms.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in critical cellular processes, leading to changes in cell behavior and function. Additionally, this compound has been observed to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on metabolic pathways. The compound’s ability to bind to specific sites on enzymes or proteins is a key aspect of its mechanism of action. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, which are important considerations for its potential use in clinical settings. Threshold effects and dose-response relationships are critical for determining the safe and effective dosage range of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites. The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other essential processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its overall effects on cellular processes.
Biological Activity
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS No. 1428233-07-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol
CAS Number: 1428233-07-1
The compound features a piperazine ring attached to a pyrazolo[1,5-a]pyridine moiety, which is known for its diverse biological activities. The unique structural attributes contribute to its interaction with various biological targets.
Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant interactions with enzymes and receptors. These interactions can lead to various biochemical responses, including:
- Enzyme Inhibition: this compound has been studied for its inhibitory effects on specific kinases and phosphatases, which are crucial in signal transduction pathways.
- Receptor Binding: The compound may interact with neurotransmitter receptors, potentially influencing neurological functions.
Cellular Effects
Studies have shown that related pyrazolo compounds can significantly affect various cell types. For instance:
- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest.
Molecular Mechanisms
The biological activity of this compound is thought to involve several mechanisms:
- Binding Interactions: The compound likely binds to active sites on enzymes or receptors, altering their activity.
- Gene Expression Modulation: It may influence the expression of genes involved in cell proliferation and apoptosis.
- Metabolic Pathway Alterations: The compound can affect metabolic pathways by interacting with various enzymes and cofactors.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazolo derivatives in different therapeutic contexts:
- Anti-inflammatory Effects: Some derivatives have shown promising results in reducing inflammation in animal models, exhibiting inhibition comparable to standard anti-inflammatory drugs like indomethacin .
- Antimicrobial Activity: Research indicates that certain pyrazolo compounds possess antimicrobial properties against bacteria such as E. coli and S. aureus, suggesting potential applications in treating infections .
Dosage Effects and Toxicity
The biological effects of this compound vary significantly with dosage:
- Threshold Effects: Lower doses may exhibit desired therapeutic effects while higher doses could lead to toxicity or adverse reactions.
- Long-term Effects: Stability studies indicate that prolonged exposure may alter cellular responses, necessitating careful dosage management in therapeutic applications.
Scientific Research Applications
Structural Characteristics
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is characterized by a piperazine ring linked to a pyrazolo[1,5-a]pyridine moiety through a methanone functional group. Its molecular formula is with a molecular weight of approximately 230.27 g/mol. The compound's structure allows for diverse modifications, enhancing its pharmacological potential.
Pharmaceutical Applications
1. Drug Discovery and Development:
The compound serves as a promising lead in drug discovery, particularly targeting neurological disorders and cancer therapies. Its structural components suggest potential interactions with various biological receptors, making it suitable for developing new therapeutic agents.
2. GABA Receptor Modulation:
Research indicates that compounds similar to this compound may act as ligands for GABAergic receptors, which are crucial in modulating neurotransmission in the central nervous system. This interaction could lead to novel treatments for anxiety and other neurological conditions.
3. Anticancer Activity:
The piperazine and pyrazolo structures have been associated with anticancer properties. Studies on related compounds have shown that they can inhibit tumor growth by targeting specific cellular pathways involved in proliferation and apoptosis.
Chemical Synthesis
1. Synthetic Routes:
The synthesis of this compound typically involves multi-step reactions starting from available precursors. Common methodologies include cycloaddition reactions and condensation processes that yield the desired compound with varying degrees of efficiency depending on the conditions used.
2. Optimization Techniques:
Recent advancements in synthetic chemistry have introduced continuous flow reactors and automated synthesis platforms that enhance the yield and purity of this compound. The choice of solvents and catalysts plays a significant role in optimizing these synthetic routes .
Biological Research Applications
1. Interaction Studies:
Understanding the interaction of this compound with biological targets is crucial for elucidating its pharmacodynamics. Preliminary studies focus on its effects on cell proliferation and apoptosis pathways, which are vital for developing effective therapeutic strategies .
2. Comparative Analysis with Similar Compounds:
Research has shown that structurally similar compounds exhibit significant biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyridine | Contains piperazine moiety | Strong antitumor activity |
| 2-(Piperidin-1-yl)pyrazolo[1,5-a]pyridine | Similar heterocyclic structure | Neuroprotective properties |
| 3-(Morpholinomethyl)pyrazolo[1,5-a]pyridine | Unique structural features | Potential anti-inflammatory agent |
The unique combination of biological activity and structural characteristics of this compound allows for versatile modifications leading to diverse therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Selected Analogs
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability and lipophilicity.
- Halogenation (e.g., bromine in ) increases reactivity for further functionalization.
- Polar groups (e.g., hydroxymethyl in ) enhance solubility and hydrogen-bonding capacity.
Molecular Weight :
- The parent compound (230.27 g/mol) is smaller than analogs like the chlorophenyl derivative (356.85 g/mol), suggesting better membrane permeability .
Preparation Methods
Formation of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine framework is typically synthesized starting from 1-amino-2(1H)-pyridine-2-imine derivatives, which serve as valuable precursors. The preparation involves two main sequential steps:
- Step 1: Synthesis of enaminonitriles by reacting arylethylidenemalononitriles with dimethylformamide dimethyl acetal (DMF-DMA).
- Step 2: Cyclization of enaminonitriles with hydrazine hydrate in refluxing ethanol to form 1-amino-2-imino-4-aryl-1,2-dihydropyridine-3-carbonitrile derivatives, which are then converted to pyrazolo[1,5-a]pyridine derivatives.
This method is efficient and allows regioselective formation of the pyrazolo[1,5-a]pyridine ring with high yields. The reaction can be performed under conventional reflux or sonochemical conditions, with sonication significantly reducing reaction times and improving yields (Table 1).
| Parameter | Conventional Reflux | Sonochemical Method |
|---|---|---|
| Reaction Time | ~3 hours | ~20 minutes |
| Temperature | Reflux (~80°C) | 85°C |
| Yield | Moderate to High | High |
| Regioselectivity | Good | Good |
Table 1: Comparison of conventional and sonochemical methods for pyrazolo[1,5-a]pyridine synthesis.
Alternative Synthetic Strategies and Optimization
Recent studies have explored microwave irradiation and ultrasound-assisted synthesis to improve reaction efficiency and yields for pyrazolopyrimidine and related fused heterocycles, which share synthetic similarities with pyrazolo[1,5-a]pyridine derivatives. These methods reduce reaction times and can enhance product purity.
| Method | Reaction Time | Yield (%) | Notes |
|---|---|---|---|
| Conventional Reflux | 4–7 hours | 70–90 | Standard method |
| Microwave Irradiation | Minutes | 80–95 | Faster, energy-efficient |
| Ultrasound-Assisted | Minutes | 75–90 | Improved mixing and reaction rate |
Table 2: Comparison of synthetic methods for pyrazolo-fused heterocycles.
Detailed Research Findings
- The preparation of pyrazolo[1,5-a]pyridine derivatives via 1-amino-2(1H)-pyridine-2-imine precursors is well-documented, showing high regioselectivity and yields.
- The subsequent coupling with piperazine to form the methanone linkage is a standard amidation reaction, which can be optimized by varying activating agents and solvents.
- Sonochemical methods provide an eco-friendly and scalable approach, reducing solvent use and reaction times while maintaining high purity and yield.
- Microwave-assisted synthesis offers further advantages in speed and efficiency, suitable for rapid library synthesis in medicinal chemistry.
Summary Table of Key Preparation Steps
Q & A
Q. Intermediate Research Focus
- In Vitro Assays :
- In Silico Studies :
- Molecular Docking : Targeting ERα (PDB: 3ERT) to assess binding affinity (e.g., ΔG < -150 kcal/mol) and interactions with Thr347 .
How can researchers resolve contradictory data on the compound’s role in BMP vs. p53 signaling pathways?
Advanced Research Focus
Contradictions may arise from off-target effects or context-dependent pathway crosstalk. Mitigation strategies include:
- Phosphoproteomics : Quantify phosphorylated Smad1/5/8 and p53 using LC-MS/MS to map pathway dominance .
- Gene Knockdown : siRNA silencing of BMP receptors (e.g., ALK2) or p53 to isolate mechanistic contributions .
- Dose-Response Studies : Identify concentration thresholds where pathway selectivity shifts (e.g., BMP inhibition at low doses vs. p53 activation at higher doses) .
What methodologies are recommended for analyzing degradation products and stability under physiological conditions?
Q. Advanced Research Focus
- Forced Degradation Studies :
- Hydrolysis : Incubate in acidic/basic buffers (pH 1–13) at 37°C for 24–72 hours .
- Oxidation : Expose to HO (3% v/v) to identify reactive metabolites .
- Analytical Tools :
- LC-HRMS : Resolve degradation products (e.g., hydroxylated or demethylated derivatives) .
- Stability-Indicating Assays : Validate via reverse-phase HPLC with photodiode array detection (λ = 254 nm) .
How can ADME properties be optimized for in vivo studies of this compound?
Q. Advanced Research Focus
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (<200 nm) via solvent evaporation .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities. Modify substituents (e.g., replace nitro groups with trifluoromethyl) to reduce clearance .
- Blood-Brain Barrier Penetration : LogP optimization (target 2–3) via substituent tuning on the pyridine ring .
What structural analogs of this compound show promise in overcoming resistance mechanisms in kinase-targeted therapies?
Q. Intermediate Research Focus
- Pyrazolo-Pyrimidine Conjugates : Derivatives with 3,4,5-trimethoxyphenyl groups exhibit enhanced ERα binding (-175.282 kcal/mol) and resistance to ATP-binding pocket mutations .
- BMP Inhibitors : Analogous 4-quinoline derivatives (e.g., sc-476297) show selective ALK2/3/6 inhibition, circumventing TGF-β resistance .
How can researchers validate target engagement and off-target effects in cellular models?
Q. Intermediate Research Focus
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
